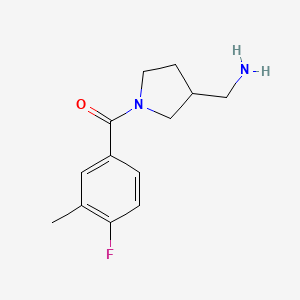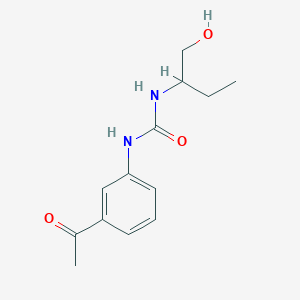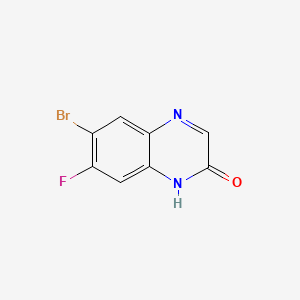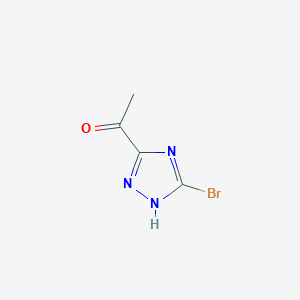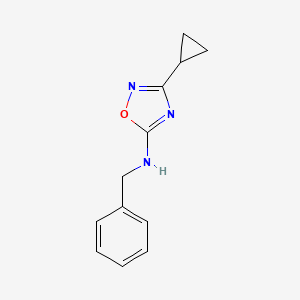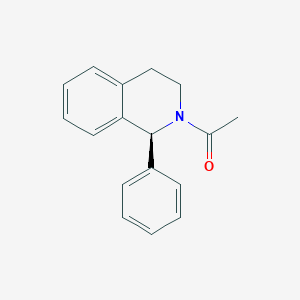
(S)-1-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is a chiral compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and isoquinoline derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound may be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It can serve as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound may be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-1-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one include other isoquinoline derivatives, such as:
- 1-Phenylisoquinoline
- 1-Benzylisoquinoline
- 1-(2-Phenylethyl)isoquinoline
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both phenyl and isoquinoline moieties. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C17H17NO/c1-13(19)18-12-11-14-7-5-6-10-16(14)17(18)15-8-3-2-4-9-15/h2-10,17H,11-12H2,1H3/t17-/m0/s1 |
InChI Key |
LUHLGZYZIWAHDY-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


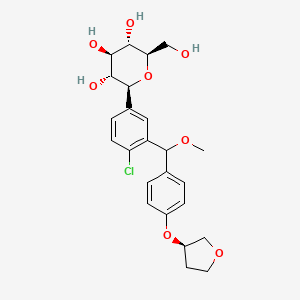
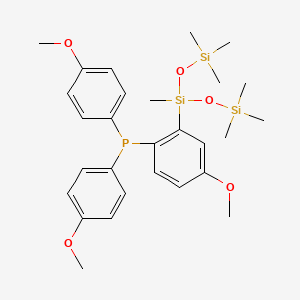
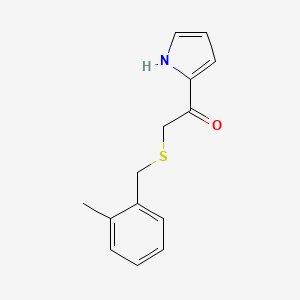

![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
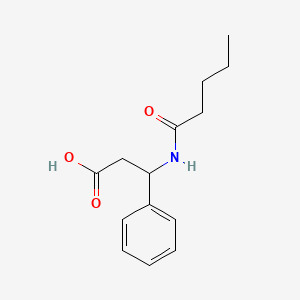
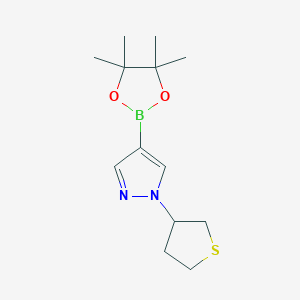
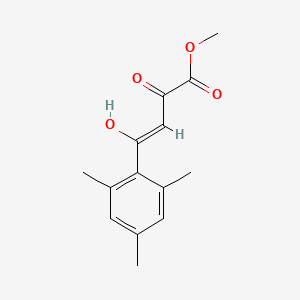
![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)
